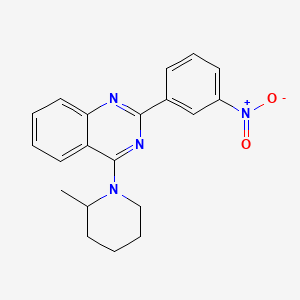![molecular formula C21H26N2O4S B4018211 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4018211.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
説明
"4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide" is a complex organic compound. The research into its synthesis, structure, and properties provides valuable insights into its chemical behavior and potential applications. This analysis covers various aspects of the compound, emphasizing the latest findings and methodologies in its synthesis and property evaluation.
Synthesis Analysis
The synthesis of compounds similar in structure to "4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide" often involves multiple steps, including acylation, sulfonylation, and the introduction of the tetrahydrofuran group. For instance, the synthesis process can utilize solid-phase synthesis techniques, starting from polystyryl-sulfonyl chloride resin, proceeding through intermediate steps, and ending with cleavage to yield the target compound (Luo & Huang, 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using single-crystal X-ray diffraction, providing detailed insights into their crystallography. For example, compounds with similar structural motifs have been shown to crystallize in orthorhombic lattices, highlighting intermolecular hydrogen bonds crucial for their stability (Goel et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include aminosulfonylation and interaction with sodium sulfinates, leading to the formation of bioactive molecules. Such reactions are catalyzed by metals like copper and facilitated by ligands and peroxides, underscoring the compound's reactivity and potential for creating derivatives with biological activity (Dong et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal morphology, of benzamide derivatives can be influenced by their molecular structure. Techniques like slow evaporation solution technique and computational modeling are used to predict and analyze these properties, providing insights into their behavior under different conditions (Goel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the applications and behavior of "4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide." Computational methods and spectroscopic techniques are crucial for analyzing these properties, aiding in the development of compounds with desired characteristics (Sarojini et al., 2012).
科学的研究の応用
Class III Antiarrhythmic Activity
Studies on substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have shown potent Class III antiarrhythmic activity without affecting conduction in both in vitro and in vivo models. These compounds exhibit specific blocking of delayed rectifier potassium currents and significant action potential prolongation, suggesting potential applications in treating arrhythmias (Ellingboe et al., 1992).
Solid Phase Synthesis and Crystal Structure
The solid-phase synthesis technique has been applied to related benzamide compounds, highlighting a methodological approach to obtaining these chemicals with high yields and defined crystal structures. This suggests potential for the precise synthesis of complex benzamides for various research applications (Luo & Huang, 2004).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. This indicates a potential research application in designing inhibitors for specific isoenzymes related to various diseases, including glaucoma and cancer (Supuran et al., 2013).
Na+/H+ Antiporter Inhibition
The development of benzoylguanidines as selective inhibitors for the Na+/H+ exchanger highlights another application area. These compounds have been found to act cardioprotectively in models of acute myocardial infarction, suggesting a therapeutic research direction for cardiac conditions (Baumgarth et al., 1997).
Anticonvulsant Activity
Research into 4-aminobenzamides for anticonvulsant effects has shown promising results against seizures induced by electroshock and pentylenetetrazole. This opens up investigations into new treatments for epilepsy and related neurological disorders (Clark et al., 1984).
特性
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-5-7-17(8-6-16)15-23(28(2,25)26)19-11-9-18(10-12-19)21(24)22-14-20-4-3-13-27-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBJYOIVVBZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3CCCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4018140.png)
![N-allyl-1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018148.png)
![ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4018151.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide](/img/structure/B4018154.png)
![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
![ethyl 4-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]amino}piperidine-1-carboxylate](/img/structure/B4018165.png)
![2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide](/img/structure/B4018173.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018177.png)
![ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4018199.png)
![N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4018205.png)
![N-(4-fluorophenyl)-2-(4-oxooctahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide](/img/structure/B4018217.png)
![ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4018236.png)

